1,3-Dimethyl-5-nitrobarbituric Acid: Structural Dynamics, Physical Properties, and Supramolecular Applications
1,3-Dimethyl-5-nitrobarbituric Acid: Structural Dynamics, Physical Properties, and Supramolecular Applications
Executive Summary
1,3-Dimethyl-5-nitrobarbituric acid is a highly functionalized pyrimidine-2,4,6-trione derivative that serves as a critical building block in advanced supramolecular chemistry and coordination polymer synthesis. By strategically locking the nitrogen centers with methyl groups, researchers can isolate the electronic effects of the C5-nitro substitution, creating a predictable model for keto-enol-aci-nitro tautomerism. This whitepaper provides an in-depth technical analysis of its structural dynamics, physical properties, and field-proven synthetic methodologies, culminating in its advanced application in pantochromic mixed-anion salts.
Chemical Structure & Molecular Dynamics
Structural Constraints and Tautomerism
The core structure of 1,3-dimethyl-5-nitrobarbituric acid consists of a barbituric acid ring where the N1 and N3 positions are methylated. In unsubstituted barbituric acids, lactam-lactim tautomerism complicates the structural landscape. The N-methylation effectively blocks this pathway, forcing all proton-transfer dynamics to occur exclusively between the C5 carbon, the adjacent carbonyl oxygens (C4/C6), and the C5-nitro group.
The presence of the strongly electron-withdrawing nitro group at the C5 position drastically increases the acidity of the remaining C5 proton. Depending on the solvent polarity and pH, the molecule exists in an equilibrium of three primary tautomeric states:
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Keto-Nitro Form: The proton resides on the C5 carbon.
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Enol-Nitro Form: The proton migrates to the C4 or C6 carbonyl oxygen, forming a conjugated system.
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Aci-Nitro Form: The proton migrates to the oxygen of the nitro group, generating a nitronic acid derivative.
Tautomeric equilibria of 1,3-Dimethyl-5-nitrobarbituric acid in solution.
Electronic Effects on Reactivity
Because the C5 proton is highly labile, 1,3-dimethyl-5-nitrobarbituric acid readily forms stable anions. When deprotonated, the negative charge is highly delocalized across the pyrimidine ring and the nitro group. This delocalization is the primary driver for its utility as a bridging or chelating ligand in alkaline earth metal complexes[1].
Physical Properties & Spectroscopic Profile
Accurate characterization of 1,3-dimethyl-5-nitrobarbituric acid requires a multi-modal spectroscopic approach. The table below synthesizes the core quantitative data necessary for laboratory verification[2][3].
| Property | Value / Description |
| Chemical Name | 1,3-Dimethyl-5-nitrobarbituric acid |
| IUPAC / Synonyms | 6-hydroxy-1,3-dimethyl-5-nitropyrimidine-2,4-dione |
| CAS Number (Free Acid) | 3346-62-1[3] |
| CAS Number (Sodium Salt) | 14305-99-8[2] |
| Molecular Formula | C 6 H 7 N 3 O 5 |
| Molar Mass | 201.14 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Solubility | Soluble in hot water, ethanol, and DMSO |
Spectroscopic Validation Markers
To ensure a self-validating experimental workflow, researchers should rely on the following spectroscopic markers:
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1 H NMR (DMSO-d 6 ): The defining feature of a successful synthesis is the disappearance of the C5-H 2 singlet (typically ~3.6 ppm in the starting material) and the appearance of a highly deshielded singlet for the single C5-H proton, or its complete absence if the compound is analyzed as a deprotonated salt. The N-CH 3 protons appear as a distinct singlet (~3.2 ppm).
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FT-IR: The shift of the C=O stretching frequencies (normally >1700 cm −1 ) to lower wavenumbers indicates successful enolization or salt formation due to increased single-bond character in the conjugated anion. Strong symmetric and asymmetric -NO 2 stretches will appear around 1530 cm −1 and 1350 cm −1 .
Synthesis & Experimental Methodologies
The synthesis of 1,3-dimethyl-5-nitrobarbituric acid relies on the electrophilic aromatic substitution of 1,3-dimethylbarbituric acid. The protocol below is designed to maximize yield while preventing oxidative ring cleavage.
Protocol 1: Direct Nitration of 1,3-Dimethylbarbituric Acid
Causality & Rationale: Barbituric acid derivatives are susceptible to oxidative degradation if exposed to strong oxidizing acids at elevated temperatures. Maintaining the reaction temperature strictly below 40°C ensures that the nitronium ion ( NO2+ ) selectively attacks the nucleophilic C5 position without breaking the pyrimidine ring[4].
Step-by-Step Methodology:
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Preparation: Suspend 10.0 g of 1,3-dimethylbarbituric acid in 25 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an ice bath.
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Nitration: Slowly add 15 mL of fuming nitric acid dropwise over 30 minutes. Critical Control Point: Monitor the internal temperature continuously. Adjust the addition rate to ensure the temperature does not exceed 40°C.
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Stirring: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours to ensure complete conversion.
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Precipitation: Pour the reaction mixture over 100 g of crushed ice. The sudden drop in solubility will force the 1,3-dimethyl-5-nitrobarbituric acid to precipitate as a crystalline solid.
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Purification: Filter the precipitate under vacuum, wash with cold distilled water to remove residual nitric and acetic acids, and recrystallize from hot water.
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Validation: Dry the crystals under a vacuum and confirm purity via 1 H NMR, ensuring the absence of the C5-H 2 starting material peak.
Advanced Applications in Supramolecular Chemistry
While 1,3-dimethyl-5-nitrobarbituric acid is valuable in its own right, its most advanced application lies in the synthesis of pantochromic (multi-colored) coordination polymers. Recent breakthrough research by Edelmann et al. demonstrated its utility in forming highly complex mixed-anion salts[1].
The Mixed-Anion Barium Salt System
During investigations into alkaline earth metal 1,3-dimethylviolurates, researchers discovered that the oxidation of the barium salt Ba(Me 2 Vio) 2 led to the unexpected formation of a novel mixed-anion salt: Ba(Me 2 Vio)(Me 2 NO 2 Barb)·2H 2 O [1].
To prove the structure, the team developed a deliberate synthesis route combining 1,3-dimethylvioluric acid and 1,3-dimethyl-5-nitrobarbituric acid.
Protocol 2: Deliberate Synthesis of Ba(Me 2 Vio)(Me 2 NO 2 Barb)·2H 2 O
Causality & Rationale: Barium hydroxide (Ba(OH) 2 ) acts as a dual-purpose reagent. It provides the Ba 2+ structural node for the coordination polymer and acts as a strong base to simultaneously deprotonate both the violuric acid and the nitrobarbituric acid, allowing them to co-crystallize into a unified lattice.
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Solution Preparation: Dissolve 1.0 mmol of 1,3-dimethylvioluric acid monohydrate and 1.0 mmol of 1,3-dimethyl-5-nitrobarbituric acid in 20 mL of hot distilled water.
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Neutralization: Slowly add 1.0 mmol of Ba(OH) 2 ·8H 2 O to the hot solution under continuous stirring. The solution will immediately undergo a distinct color change due to the n → π* transition of the deprotonated violurate anion.
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Crystallization: Filter the hot solution to remove any insoluble barium carbonate impurities. Allow the filtrate to evaporate slowly at room temperature over several days.
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Validation: Isolate the resulting crystals and validate the mixed-anion lattice using single-crystal X-ray diffraction.
Synthesis and mixed-anion salt formation of 1,3-Dimethyl-5-nitrobarbituric acid.
By altering the hydrogen-bonding network and the π−π stacking interactions within the crystal lattice, the incorporation of the 1,3-dimethyl-5-nitrobarbiturate anion directly tunes the solid-state optical properties of the material, offering a pathway for developing novel chromic sensors and functional materials[1].
References
- ChemicalBook. "1,3-Dimethyl-5-nitrobarbituric CAS#: 14305-99-8". ChemicalBook.
- Guidechem. "6-hydroxy-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H... CAS No. 3346-62-1". Guidechem.
- ChemicalBook. "5-NITROBARBITURIC ACID | 480-68-2". ChemicalBook.
- Lorenz, V., Liebing, P., Müller, M., et al. "Small compound – big colors: synthesis and structural investigation of brightly colored alkaline earth metal 1,3-dimethylviolurates". Dalton Transactions (RSC Publishing), 2022.
Sources
- 1. Small compound – big colors: synthesis and structural investigation of brightly colored alkaline earth metal 1,3-dimethylviolurates - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00606E [pubs.rsc.org]
- 2. 1,3-Dimethyl-5-nitrobarbituric CAS#: 14305-99-8 [amp.chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. 5-NITROBARBITURIC ACID | 480-68-2 [chemicalbook.com]
